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Compound Name: Cadmium--magnesium (3/1)

Cat. No.: B15486560 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the first-principles calculations used

to determine the formation energy of the intermetallic compound Cd3Mg. The content is

tailored for researchers, scientists, and professionals in materials science and drug

development, offering a detailed look at the computational methodologies and a comparison

with experimental data.

Introduction
The Cd-Mg (Cadmium-Magnesium) binary alloy system is of significant interest for various

applications, including biodegradable medical implants and as a component in more complex

alloys. The intermetallic phase Cd3Mg is a key component in this system, and understanding

its thermodynamic stability is crucial for alloy design and performance prediction. First-

principles calculations, based on density functional theory (DFT), provide a powerful tool for

accurately determining the formation energy of such compounds from fundamental quantum

mechanical principles. This guide outlines the computational workflow and key parameters for

calculating the formation energy of Cd3Mg and compares the theoretical results with

experimental findings.

Crystal Structure of Cd3Mg
A prerequisite for accurate first-principles calculations is a precise description of the crystal

structure. Cd3Mg crystallizes in the D019 structure type. The key crystallographic details are
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summarized in the table below.

Property Value

Crystal System Hexagonal

Space Group P6₃/mmc (No. 194)

Pearson Symbol hP8

Prototype Ni3Sn

The hexagonal unit cell of the D019 structure contains 8 atoms. In Cd3Mg, the Magnesium

atoms occupy the 2c Wyckoff positions, while the Cadmium atoms occupy the 6h positions.

Computational Methodology
The formation energy of Cd3Mg was calculated using the Vienna Ab initio Simulation Package

(VASP), a widely used code for performing quantum mechanical simulations.[1] The

calculations are based on density functional theory (DFT), which allows for the determination of

the total energy of a system in its ground state.

The formation enthalpy (ΔH_f) of Cd3Mg is calculated using the following formula:

ΔH_f (Cd_x Mg_y ) = [E_total (Cd_x Mg_y ) - x * E_total (Cd) - y * E_total (Mg)] / (x+y)

where:

E_total (Cd_x Mg_y) is the total energy of the Cd3Mg compound as calculated by VASP.

E_total (Cd) is the total energy of pure, bulk Cadmium in its stable hexagonal close-packed

(hcp) structure.

E_total (Mg) is the total energy of pure, bulk Magnesium in its stable hcp structure.

x and y are the stoichiometric coefficients (3 and 1, respectively).

At 0 K, the formation enthalpy is equivalent to the formation energy.
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Key computational parameters are detailed in the following table:

Parameter Specification

Software Vienna Ab initio Simulation Package (VASP)[1]

Method Projector Augmented Wave (PAW) method[1]

Exchange-Correlation Functional
Generalized Gradient Approximation (GGA) of

Perdew, Burke, and Ernzerhof (PBE)[1]

Energy Cutoff
A plane-wave energy cutoff is applied to ensure

convergence of the total energy.

k-point Mesh
A Monkhorst-Pack scheme is used for Brillouin

zone integration to ensure accurate sampling.

Convergence Criteria

The electronic self-consistency loop is iterated

until the total energy difference between cycles

is negligible (e.g., < 10⁻⁵ eV). The forces on the

atoms are minimized during structural relaxation

(e.g., < 0.01 eV/Å).

Formation Energy: Calculated vs. Experimental Data
The results of the first-principles calculations are presented below and compared with

experimentally determined values. The experimental enthalpy of formation is typically

measured using calorimetric techniques.[2][3]

Compound
Calculated Formation
Enthalpy (kJ/mol-atom)

Experimental Formation
Enthalpy (kJ/mol-atom)

Cd3Mg -7.4[1] -8.2[1]

The calculated formation energy is in good agreement with the experimental value,

demonstrating the predictive power of first-principles methods. The slight discrepancy can be

attributed to factors such as the choice of exchange-correlation functional and the fact that DFT

calculations are performed at 0 K, whereas experimental measurements are typically

conducted at finite temperatures.
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Visualizing the Computational Workflow
The following diagrams illustrate the logical workflow for the first-principles calculation of the

formation energy of Cd3Mg.
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Caption: Computational workflow for determining the formation energy of Cd3Mg.

Conclusion
This technical guide has detailed the first-principles calculation of the formation energy of

Cd3Mg. The methodology, based on density functional theory, provides a robust and accurate

means of determining the thermodynamic stability of intermetallic compounds. The close

agreement between the calculated and experimental formation energies validates the
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computational approach and provides confidence in its application for the design and

development of new materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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